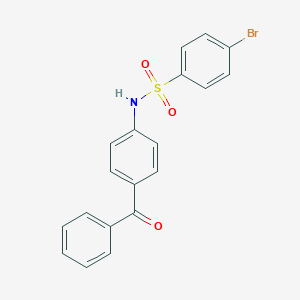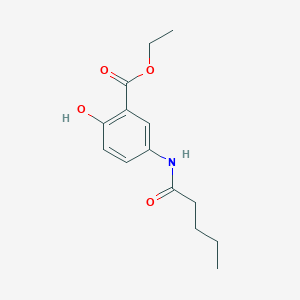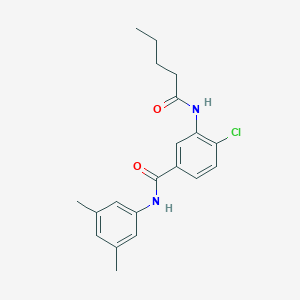![molecular formula C28H25N3O2 B308984 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroidogenesis. DPA-714 is a promising compound that has gained significant attention in the field of neuroimaging and drug discovery due to its potential therapeutic applications.
Wirkmechanismus
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide binds to TSPO, which is involved in the regulation of mitochondrial function and apoptosis. TSPO is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders. It also has neuroprotective effects and can prevent neuronal death in vitro.
Biochemical and Physiological Effects:
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It also reduces oxidative stress and mitochondrial dysfunction, which are associated with neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a highly selective ligand that binds specifically to TSPO. It has low toxicity and good blood-brain barrier penetration, making it an excellent candidate for imaging neuroinflammation and neurodegeneration in vivo. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has a short half-life and requires frequent administration, which can be challenging in longitudinal studies. It also has limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
1. Development of more potent and selective TSPO ligands for imaging and therapeutic applications.
2. Investigation of the role of TSPO in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis.
3. Evaluation of the potential of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for neuroinflammation and neurodegeneration.
4. Investigation of the underlying molecular mechanisms of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide's neuroprotective effects.
5. Development of new imaging techniques to improve the sensitivity and specificity of TSPO ligands in detecting neuroinflammation and neurodegeneration.
Synthesemethoden
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride. The resulting intermediate is then coupled with 4-aminobenzoyl chloride to yield the final product. The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its application in neuroimaging. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide an excellent candidate for imaging neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has also been studied for its potential therapeutic applications in these disorders.
Eigenschaften
Produktname |
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
Molekularformel |
C28H25N3O2 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-15-16-29-26(17-20)31-28(33)23-13-8-14-24(18-23)30-27(32)19-25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-18,25H,19H2,1H3,(H,30,32)(H,29,31,33) |
InChI-Schlüssel |
BNIRVHDZCPHCDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



